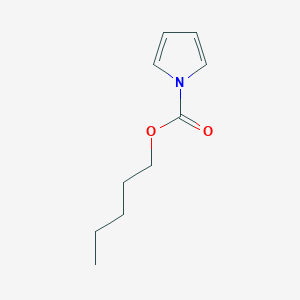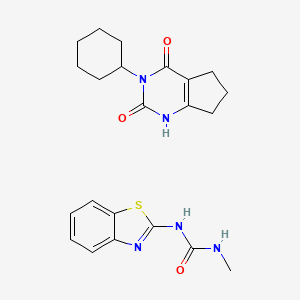
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of both nitro and hydroxy functional groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsinic acid group. The reaction conditions often require controlled temperatures and the use of strong acids as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of high-performance liquid chromatography (HPLC) and other separation techniques is common to ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The presence of nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenyl-arsonic acid (roxarsone)
Comparison: (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is unique due to the combination of its functional groups and the presence of the arsinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, roxarsone is primarily used as a growth promoter in animal feed, whereas this compound has broader applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
6973-85-9 |
|---|---|
Molekularformel |
C12H9AsN2O7 |
Molekulargewicht |
368.13 g/mol |
IUPAC-Name |
(4-hydroxy-3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O7/c16-12-6-3-9(7-11(12)15(21)22)13(17,18)8-1-4-10(5-2-8)14(19)20/h1-7,16H,(H,17,18) |
InChI-Schlüssel |
ZGYIRYLJMMLKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

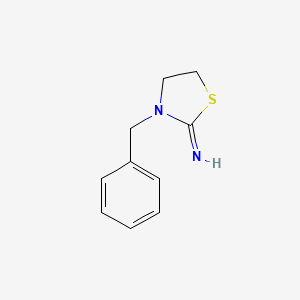

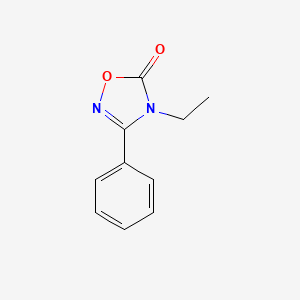
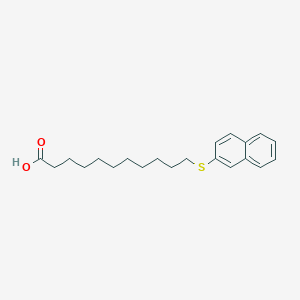
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)

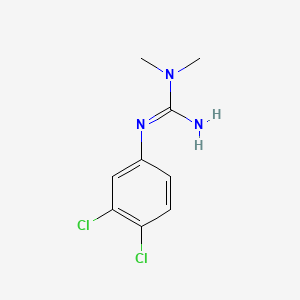
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
